molecular formula C7H8BrClN2 B2676748 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride CAS No. 2173992-37-3

6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B2676748
CAS No.: 2173992-37-3
M. Wt: 235.51
InChI Key: CLZSMCWXLMVHTB-UHFFFAOYSA-N
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Description

6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is a chemical compound that belongs to the class of pyrrolopyridines. It is characterized by the presence of a bromine atom at the 6th position of the pyrrolo[3,4-c]pyridine ring system and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the bromination of pyrrolo[3,4-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interfere with DNA replication processes, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine
  • 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Uniqueness

6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific bromination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical reactions and biological studies where other similar compounds may not be as effective .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-7-1-5-2-9-3-6(5)4-10-7;/h1,4,9H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHKUFEPJXEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-37-3
Record name 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl
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